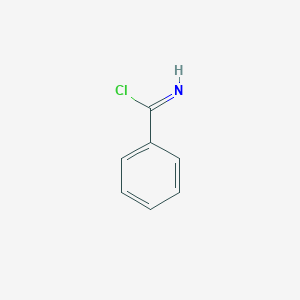![molecular formula C42H70O2S2 B8363491 4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8363491.png)
4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole
描述
4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is an organic compound that belongs to the class of thienobenzothiophene derivatives. This compound is characterized by its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two hexyldecoxy groups at the 4 and 8 positions. This structural configuration imparts specific electronic and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiole Core : The core structure can be synthesized through a series of cyclization reactions starting from appropriate thiophene and benzothiophene precursors.
- Introduction of Hexyldecoxy Groups : The hexyldecoxy groups are introduced via alkylation reactions. This step involves the reaction of the thieno2,3-fbenzothiole core with hexyldecanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反应分析
Types of Reactions: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
- Substitution : The hexyldecoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
- Reduction : Lithium aluminum hydride (LiAlH₄)
- Substitution : Alkyl halides, aryl halides, bases like potassium carbonate (K₂CO₃)
- Oxidation : Sulfoxides, sulfones
- Reduction : Thiol derivatives
- Substitution : Various alkyl or aryl substituted thieno2,3-fbenzothiole derivatives
科学研究应用
4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of advanced organic materials, including conjugated polymers and small molecules for organic electronics.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Medicine : Explored for its use in drug delivery systems and as a therapeutic agent due to its unique structural features.
- Industry : Utilized in the development of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
作用机制
The mechanism of action of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways:
- Electronic Properties : The compound’s conjugated structure allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
- Biological Activity : The presence of the thieno2,3-fbenzothiole core and hexyldecoxy groups may enable the compound to interact with biological macromolecules, disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds:
- 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b’]dithiophene : A similar compound with ethylhexyloxy groups instead of hexyldecoxy groups.
- 4,8-bis(2-ethylhexyloxy)thieno2,3-fbenzothiole : Another derivative with ethylhexyloxy groups.
Uniqueness: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is unique due to its longer hexyldecoxy substituents, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and advanced material synthesis.
属性
分子式 |
C42H70O2S2 |
|---|---|
分子量 |
671.1 g/mol |
IUPAC 名称 |
4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C42H70O2S2/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-37-29-31-46-42(37)40(38-30-32-45-41(38)39)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
InChI 键 |
KJTGEGYSGTZBPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCC)CCCCCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
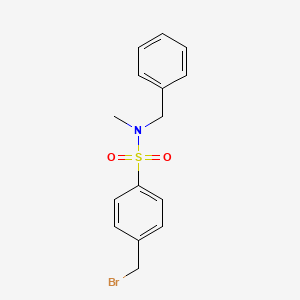

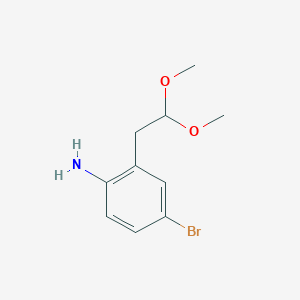
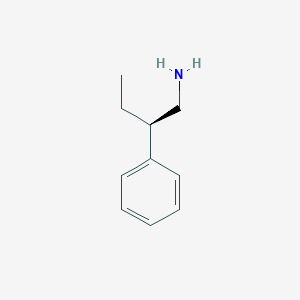
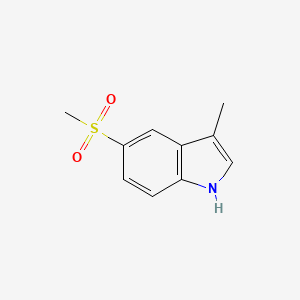
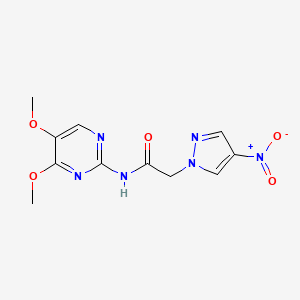
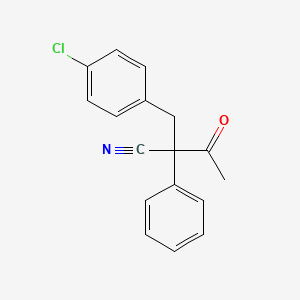
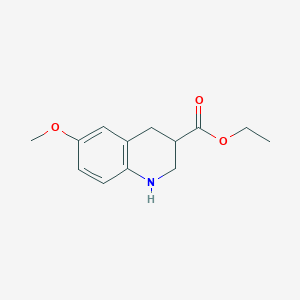
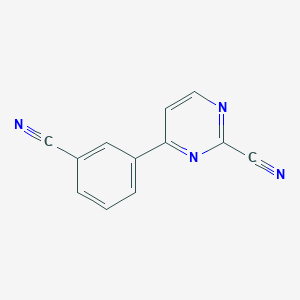
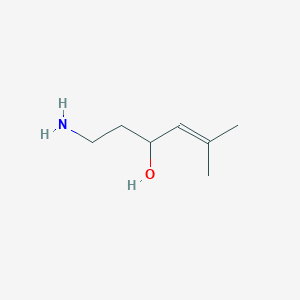
![Dimethyl [bromo(phenyl)methyl]phosphonate](/img/structure/B8363462.png)
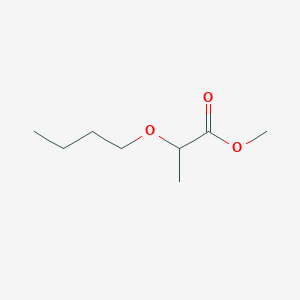
![4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8363486.png)
